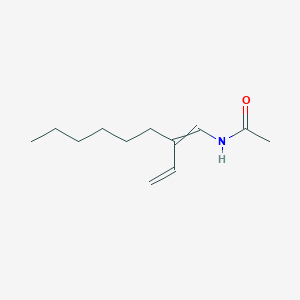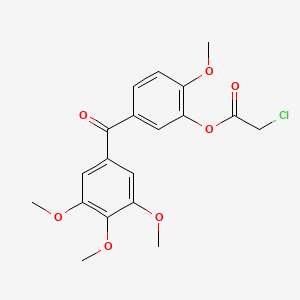
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is a complex organic compound with the molecular formula C19H19ClO7 and a molecular weight of 394.8 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted acetic acid esterified with a phenyl ring that is further substituted with methoxy and trimethoxybenzoyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester typically involves the esterification of chloroacetic acid with a phenol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction temperature and pressure are carefully controlled to ensure the efficient conversion of reactants to the desired ester.
化学反応の分析
Types of Reactions
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, used in various chemical applications.
2-Methoxyphenylacetic acid: Another ester with a methoxy group, used in organic synthesis.
Uniqueness
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a chloro-substituted acetic acid ester makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
874812-62-1 |
|---|---|
分子式 |
C19H19ClO7 |
分子量 |
394.8 g/mol |
IUPAC名 |
[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] 2-chloroacetate |
InChI |
InChI=1S/C19H19ClO7/c1-23-13-6-5-11(7-14(13)27-17(21)10-20)18(22)12-8-15(24-2)19(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3 |
InChIキー |
VLJJXANATXDRIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)
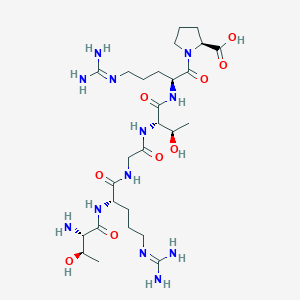
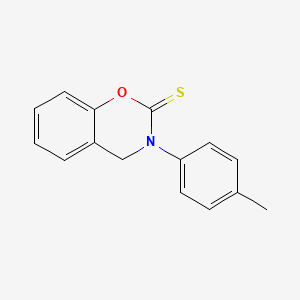

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
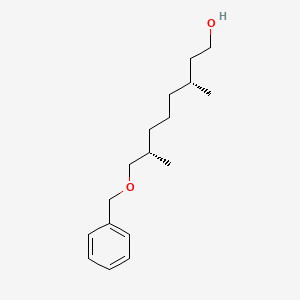

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)

![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
